1-Methylpyridin-1-ium;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylpyridin-1-ium;hydrobromide is a quaternary ammonium compound derived from pyridine. It is known for its ionic nature and is often used in various chemical and industrial applications. The compound is formed by the methylation of pyridine, resulting in a positively charged nitrogen atom, which is balanced by a bromide anion.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpyridin-1-ium;hydrobromide is typically synthesized by treating pyridine with methylating agents such as dimethyl sulfate. The reaction proceeds as follows: [ \text{C}_5\text{H}_5\text{N} + (\text{CH}_3\text{O})_2\text{SO}_2 \rightarrow [\text{C}_5\text{H}_5\text{NCH}_3]^+ \text{CH}_3\text{OSO}_3^- ] This reaction results in the formation of the methylpyridinium ion, which can then be combined with hydrobromic acid to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale methylation of pyridine using similar methylating agents. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions: 1-Methylpyridin-1-ium;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methylpyridinium ion back to pyridine.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: N-methylpyridine N-oxide.
Reduction: Pyridine.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
Scientific Research Applications
1-Methylpyridin-1-ium;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Mechanism of Action
The mechanism by which 1-Methylpyridin-1-ium;hydrobromide exerts its effects is primarily through its ionic nature. The positively charged nitrogen atom interacts with various molecular targets, influencing chemical reactions and biological pathways. For instance, in its potential anti-carcinogenic role, it may induce phase II enzymes via the Nrf2/ARE pathway .
Comparison with Similar Compounds
3-Hydroxy-1-methylpyridin-1-ium bromide: Similar in structure but with a hydroxyl group at the 3-position.
N-Methylpyridinium chloride: Similar ionic compound but with chloride as the counterion.
Uniqueness: 1-Methylpyridin-1-ium;hydrobromide is unique due to its specific ionic properties and the presence of the bromide anion, which can influence its reactivity and applications in different fields.
Properties
Molecular Formula |
C6H9BrN+ |
---|---|
Molecular Weight |
175.05 g/mol |
IUPAC Name |
1-methylpyridin-1-ium;hydrobromide |
InChI |
InChI=1S/C6H8N.BrH/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1; |
InChI Key |
WTDKNKIQGBNMKG-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=CC=C1.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.